molecular formula C12H13NO4 B2461548 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid CAS No. 58898-41-2

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid

Cat. No.: B2461548
CAS No.: 58898-41-2
M. Wt: 235.239
InChI Key: BVFFQLRKJBXBKK-UHFFFAOYSA-N
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Chemical Reactions Analysis

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydroxide or other bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid is widely used in scientific research, particularly in the field of proteomics . It serves as a tool for studying protein interactions and functions. Additionally, it has applications in medicinal chemistry as a scaffold for designing new therapeutic agents . Its unique structure allows for the exploration of various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase III A (PDE3A), which plays a role in various cellular processes . By inhibiting PDE3A, the compound can affect cyclic adenosine monophosphate (cAMP) levels, leading to various downstream effects.

Comparison with Similar Compounds

Similar compounds to 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid include:

The uniqueness of this compound lies in its specific interaction with PDE3A and its utility in proteomics research.

Biological Activity

3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid (CAS Number: 12819275) is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant research findings.

Structural Information

  • Molecular Formula : C12_{12}H13_{13}NO4_{4}
  • SMILES : C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O
  • InChIKey : BVFFQLRKJBXBKK-UHFFFAOYSA-N

Biological Activity

The biological activities of this compound have been evaluated in various studies focusing on its pharmacological properties.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that quinoline derivatives can inhibit sirtuin activity, which is associated with cancer progression and metastasis .

Anti-inflammatory Effects

Quinoline derivatives have also been investigated for their anti-inflammatory properties. The inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells was observed in several studies. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression . This suggests that this compound may possess similar anti-inflammatory effects.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Studies on related quinoline compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds were reported as low as 0.22 µM for AChE inhibition .

Case Studies and Research Findings

Several studies have focused on the biological activities of quinoline derivatives:

  • Anticancer Properties : A study evaluated a series of quinoline derivatives against four cancer cell lines and found several candidates with significant anti-proliferative effects. The mechanism was linked to the inhibition of sirtuins .
  • Anti-inflammatory Mechanisms : Research demonstrated that specific quinoline derivatives inhibited NO production in RAW 264.7 cells by downregulating iNOS and COX-2 expression, highlighting their potential as anti-inflammatory agents .
  • Enzyme Inhibition Profile : Another study conducted molecular docking analyses to explore the binding interactions of quinoline derivatives with AChE active sites. The results indicated stable interactions that could lead to effective inhibition of the enzyme .

Data Table: Summary of Biological Activities

Activity Type Mechanism Reference
AnticancerInhibition of sirtuins; apoptosis induction
Anti-inflammatoryInhibition of iNOS and COX-2; reduced NO production
Enzyme InhibitionAChE inhibition; molecular docking studies

Properties

IUPAC Name

3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c14-11-4-1-8-7-9(2-3-10(8)13-11)17-6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFFQLRKJBXBKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58898-41-2
Record name 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid
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